3-(3-Bromo-4-fluorophenyl)propanoic acid
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Overview
Description
3-(3-Bromo-4-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of propanoic acid where the phenyl ring is substituted with bromine and fluorine atoms. This compound is often used in various chemical syntheses and has applications in medicinal chemistry and material science .
Mechanism of Action
Target of Action
The primary targets of 3-(3-Bromo-4-fluorophenyl)propanoic acid are currently unknown
Mode of Action
Without specific information on the compound’s primary targets, it’s challenging to explain its mode of action
Biochemical Pathways
Similarly, without knowledge of the compound’s primary targets, it’s difficult to summarize the biochemical pathways it affects . Once the targets are identified, it will be possible to understand which pathways are affected and their downstream effects.
Pharmacokinetics
For example, it has a high gastrointestinal absorption and is BBB (Blood-Brain Barrier) permeant . These properties suggest that the compound could be well-absorbed and distributed in the body, including the brain. Its lipophilicity (Log Po/w) is between 1.89 and 3.11 , which could influence its distribution and bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromo-4-fluorophenyl)propanoic acid typically involves the bromination and fluorination of a phenylpropanoic acid precursor. One common method includes the use of oxalyl dichloride and N,N-dimethylformamide in dichloromethane at 20°C for 0.5 hours, followed by the addition of aluminum (III) chloride in dichloromethane under reflux for 1.5 hours.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Bromo-4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to alcohols under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Potassium permanganate in acidic or basic medium can oxidize the carboxylic acid group.
Reduction: Lithium aluminum hydride in dry ether is commonly used for the reduction of carboxylic acids to alcohols.
Major Products:
Substitution: Products include various substituted phenylpropanoic acids.
Oxidation: Products include carboxylates and other oxidized derivatives.
Reduction: Products include alcohols and other reduced derivatives.
Scientific Research Applications
3-(3-Bromo-4-fluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
3-(4-Bromo-3-fluorophenyl)propanoic acid: Similar structure but with different positions of bromine and fluorine atoms.
3-(3-Bromophenyl)propanoic acid: Lacks the fluorine atom.
3-(4-Fluorophenyl)propanoic acid: Lacks the bromine atom
Uniqueness: 3-(3-Bromo-4-fluorophenyl)propanoic acid is unique due to the specific positioning of bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct properties and applications compared to its analogs .
Properties
IUPAC Name |
3-(3-bromo-4-fluorophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNHUWREKCWLMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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